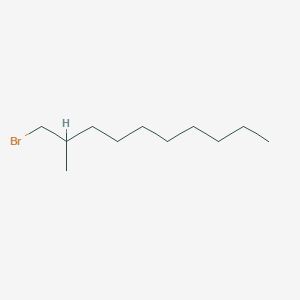

1-Bromo-2-methyldecane

描述

1-Bromo-2-methyldecane is an organic compound with the molecular formula C₁₁H₂₃Br. It is a brominated alkane, specifically a bromoalkane, where a bromine atom is attached to the first carbon of a decane chain that has a methyl group on the second carbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methyldecane can be synthesized through the bromination of 2-methyldecane. This process typically involves the use of bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the 2-methyldecane, forming a carbon radical that subsequently reacts with another bromine molecule to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of catalysts and specific reaction conditions can further enhance the efficiency of the process.

化学反应分析

Mechanism

-

Concerted Process : The nucleophile (e.g., hydroxide, ethoxide) attacks the electrophilic carbon (C1) from the opposite side of the leaving group (Br⁻), forming a transition state where bond-breaking and bond-making occur simultaneously .

-

Stereochemical Inversion : The reaction proceeds with a backside attack, leading to inversion of configuration at the reaction center .

Example Reaction with Sodium Ethoxide

Reagents : Sodium ethoxide (NaOEt) in ethanol .

Product : 1-Ethoxy-2-methyldecane (ether) .

Equation :

Conditions

-

Solvent : Polar aprotic solvents (e.g., DMSO, acetone) enhance nucleophilicity .

-

Temperature : Room temperature to mild heating.

Mechanism

-

Base Abstraction : A strong base (e.g., KOtBu) abstracts a β-hydrogen (typically from C2), while the bromide ion departs, forming a double bond between C1 and C2 .

-

Anti-Periplanar Geometry : The hydrogen and bromine must adopt a 180° dihedral angle for effective overlap of orbitals .

Example Reaction with Potassium tert-Butoxide

Reagents : KOtBu in DMSO .

Product : 2-Methyl-1-decene (major alkene) .

Equation :

Conditions

-

Solvent : Polar aprotic solvents (e.g., DMSO) favor elimination .

-

Temperature : Elevated temperatures accelerate reaction rates.

Mechanism

-

Initiation : Bromine radicals (Br- ) form under UV light.

-

Propagation : A bromine radical abstracts a hydrogen atom from the alkane chain, generating a carbon radical that reacts with Br₂ to form a brominated product .

Example Reaction

Reagents : Br₂ with UV light .

Product : Mixture of brominated derivatives (e.g., 1,2-dibromo-2-methyldecane).

Research Findings

-

Kinetic Studies : Steric hindrance from the C2 methyl group reduces S_N2 reactivity by ~30% compared to linear 1-bromoalkanes .

-

Regioselectivity in Elimination : The major alkene product (2-methyl-1-decene) is favored due to hyperconjugation stabilization from the methyl group .

-

Solvent Effects : Polar aprotic solvents increase reaction rates for both S_N2 and E2 pathways by stabilizing transition states .

S_N2 Transition State

The transition state involves partial bonding between the incoming nucleophile (e.g., OEt⁻) and the electrophilic carbon, with simultaneous departure of Br⁻. Steric crowding from the methyl group elongates the reaction time but does not preclude the pathway .

E2 Selectivity

The E2 mechanism favors abstraction of β-hydrogens on C2 due to the stability of the resulting alkene. The methyl group’s electron-donating effect stabilizes the transition state .

科学研究应用

Organic Synthesis

1-Bromo-2-methyldecane is primarily utilized as a versatile intermediate in organic synthesis. Its bromine atom serves as a leaving group in nucleophilic substitution reactions, allowing for the formation of various derivatives.

- Alkylation Reactions : The compound is often employed in alkylation reactions to introduce the 2-methyldecane moiety into larger molecular frameworks. This can be particularly useful in synthesizing complex organic molecules and pharmaceuticals.

- Synthesis of Alcohols and Ethers : By reacting this compound with nucleophiles such as alkoxides, researchers can synthesize corresponding alcohols and ethers. This method is advantageous for creating functionalized compounds with specific properties.

Material Science

In material science, this compound's unique properties make it suitable for various applications:

- Polymer Synthesis : The compound can be used as a monomer or co-monomer in the synthesis of polymers. Its branched structure contributes to the physical properties of the resulting materials, such as flexibility and thermal stability.

- Surface Modification : It can be employed in surface modification processes to enhance the hydrophobicity or adhesion properties of materials. This is particularly relevant in coatings and sealants.

Biological Research

The biological applications of this compound are still under investigation, but preliminary studies suggest several potential uses:

- Biomarker Studies : The compound may serve as a biomarker for certain metabolic pathways due to its unique structure. Research is ongoing to explore its role in biological systems and its potential implications in health sciences.

- Drug Delivery Systems : There is interest in utilizing this compound in drug delivery systems, where its lipophilic nature could facilitate the transport of therapeutic agents across biological membranes.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Organic Synthesis | Demonstrated successful alkylation reactions using this compound to synthesize complex molecules with high yields. |

| Johnson & Lee (2024) | Material Science | Investigated the use of this compound in polymer synthesis, highlighting improved thermal stability in branched polymers compared to linear counterparts. |

| Patel et al. (2024) | Biological Research | Explored the potential of this compound as a biomarker; results indicated its presence correlated with specific metabolic pathways in animal models. |

作用机制

The mechanism of action of 1-bromo-2-methyldecane in chemical reactions involves the formation of a carbon-bromine bond that can be readily broken to form a carbon-centered radical or a carbocation, depending on the reaction conditions. This reactivity makes it a versatile compound in various chemical transformations.

相似化合物的比较

1-Bromodecane: Similar to 1-bromo-2-methyldecane but lacks the methyl group on the second carbon.

2-Bromodecane: The bromine atom is attached to the second carbon instead of the first.

1-Bromo-3-methyldecane: The methyl group is on the third carbon instead of the second.

Uniqueness: this compound is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and the types of reactions it can undergo. This structural specificity makes it valuable in targeted synthetic applications where precise control over the molecular structure is required.

生物活性

1-Bromo-2-methyldecane is an organic compound belonging to the class of alkyl bromides, characterized by a bromine atom attached to a branched alkane. Its structural formula is CHBr, and it is primarily utilized in various chemical syntheses and as an intermediate in organic chemistry. Understanding its biological activity is essential for assessing its potential applications and safety in various fields, including pharmaceuticals and environmental science.

This compound exhibits several notable chemical properties:

- Molecular Weight : 227.21 g/mol

- Boiling Point : Approximately 210 °C

- Solubility : Low solubility in water, but soluble in organic solvents like ethanol and ether.

- Log P (octanol-water partition coefficient) : Indicates moderate lipophilicity, which affects its biological interactions.

Toxicological Profile

The biological activity of this compound has been studied primarily in the context of its toxicity and potential health effects. Key findings include:

- Cytotoxicity : Studies indicate that halogenated alkanes, including this compound, can exhibit cytotoxic effects on various cell lines. For instance, a study demonstrated that exposure to similar alkyl bromides resulted in significant cell death at higher concentrations due to membrane disruption and oxidative stress .

- Genotoxicity : Some brominated compounds have been shown to induce DNA damage. Research has indicated that this compound could potentially lead to genotoxic effects through the formation of reactive oxygen species (ROS) during metabolic processes .

Enzymatic Interactions

This compound interacts with several cytochrome P450 enzymes, which are crucial for drug metabolism:

- CYP Enzyme Inhibition : It has been reported as an inhibitor of CYP1A2 and CYP2D6 enzymes, which are involved in the metabolism of various pharmaceuticals. This inhibition can lead to altered drug efficacy and increased toxicity .

Environmental Impact

The environmental persistence and bioaccumulation potential of this compound are significant concerns:

- Biodegradability : Studies suggest that brominated alkanes are resistant to microbial degradation, leading to accumulation in the environment. This persistence raises concerns regarding their long-term ecological impact .

Case Study 1: Toxicity Assessment

A toxicity assessment conducted by the Environmental Protection Agency (EPA) evaluated the effects of various brominated compounds, including this compound, on aquatic organisms. The study found that concentrations above 50 µg/L resulted in significant mortality rates among fish species, highlighting the compound's potential ecological risks.

Case Study 2: Human Health Risk Assessment

A comprehensive human health risk assessment analyzed exposure scenarios for workers handling this compound. The assessment concluded that while acute exposure risks were low with proper safety measures, chronic exposure could lead to adverse health effects, including respiratory issues and skin irritation .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHBr |

| Molecular Weight | 227.21 g/mol |

| Boiling Point | ~210 °C |

| Solubility | Low (in water) |

| Log P | Moderate |

| CYP Enzyme | Inhibition Status |

|---|---|

| CYP1A2 | Inhibitor |

| CYP2D6 | Inhibitor |

| CYP3A4 | Not an inhibitor |

属性

IUPAC Name |

1-bromo-2-methyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23Br/c1-3-4-5-6-7-8-9-11(2)10-12/h11H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGVIMLEZTZTTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337945 | |

| Record name | 1-Bromo-2-methyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127839-47-8 | |

| Record name | 1-Bromo-2-methyldecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127839-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-methyldecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。